Cas no 58827-15-9 (N-(2-Aminoethyl)thiophene-2-carboxamide)

N-(2-Aminoethyl)thiophene-2-carboxamide is a versatile organic compound featuring a thiophene-2-carboxamide core linked to an aminoethyl group. This structure imparts reactivity at both the amide and amine functionalities, making it a valuable intermediate in pharmaceutical and materials chemistry. Its thiophene moiety enhances electron-rich properties, useful in conjugated systems or coordination chemistry. The primary amine group allows for further derivatization, enabling applications in drug discovery, polymer synthesis, and ligand design. The compound’s stability under standard conditions and compatibility with common organic solvents facilitate its integration into synthetic workflows. Its balanced reactivity and structural features make it a practical choice for researchers developing novel heterocyclic compounds.
N-(2-Aminoethyl)thiophene-2-carboxamide structure
58827-15-9 structure
Product Name:N-(2-Aminoethyl)thiophene-2-carboxamide
CAS No:58827-15-9
MF:C7H10N2OS
MW:170.232100009918
MDL:MFCD04369257
CID:1037116
PubChem ID:4649097
Update Time:2025-11-02

N-(2-Aminoethyl)thiophene-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-Aminoethyl)thiophene-2-carboxamide
    • HKAFVQQLGBEDEZ-UHFFFAOYSA-N
    • F21146
    • EN300-29004
    • DTXSID00405238
    • 58827-15-9
    • N-(2-aminoethyl)-thiophene-2-carboxamide
    • AB00999712-01
    • AKOS000144269
    • Z259720766
    • DB-352222
    • SCHEMBL1905615
    • CS-0270992
    • MDL: MFCD04369257
    • Inchi: 1S/C7H10N2OS/c8-3-4-9-7(10)6-2-1-5-11-6/h1-2,5H,3-4,8H2,(H,9,10)
    • InChI Key: HKAFVQQLGBEDEZ-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1C(NCCN)=O

Computed Properties

  • Exact Mass: 170.05138412g/mol
  • Monoisotopic Mass: 170.05138412g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 4
  • Complexity: 140
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 83.4Ų

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Additional information on N-(2-Aminoethyl)thiophene-2-carboxamide

N-(2-Aminoethyl)thiophene-2-carboxamide (CAS 58827-15-9): A Versatile Building Block in Organic Synthesis

N-(2-Aminoethyl)thiophene-2-carboxamide (CAS 58827-15-9) is a unique heterocyclic compound that has gained significant attention in recent years due to its versatile applications in medicinal chemistry, material science, and organic synthesis. This thiophene-based amide derivative combines the electronic properties of the thiophene ring with the reactivity of an aminoethyl side chain, making it a valuable intermediate for various chemical transformations.

The molecular structure of N-(2-Aminoethyl)thiophene-2-carboxamide features a thiophene-2-carboxamide core linked to an ethylenediamine moiety. This combination creates interesting electronic properties that are being explored in the development of novel pharmaceutical intermediates and functional materials. Recent studies have shown that derivatives of this compound exhibit potential in creating bioactive molecules with various therapeutic applications.

One of the most exciting applications of CAS 58827-15-9 is in the field of drug discovery. Researchers are particularly interested in how the thiophene-carboxamide scaffold can be modified to create compounds with specific biological activities. The presence of both hydrogen bond donor and acceptor sites in the molecule makes it an excellent candidate for molecular recognition applications, which is a hot topic in current medicinal chemistry research.

In material science, N-(2-Aminoethyl)thiophene-2-carboxamide has shown promise as a building block for conducting polymers and organic electronic materials. The thiophene moiety provides excellent electron transport properties, while the aminoethyl group offers sites for further functionalization. This dual functionality makes it particularly valuable in the development of new organic semiconductors and photovoltaic materials, addressing current demands for more efficient renewable energy solutions.

The synthesis of 58827-15-9 typically involves the reaction between thiophene-2-carbonyl chloride and ethylenediamine under controlled conditions. Recent advancements in green chemistry approaches have focused on optimizing this process to reduce environmental impact while maintaining high yields. These developments align with the growing industry focus on sustainable chemical production methods.

Analytical characterization of N-(2-Aminoethyl)thiophene-2-carboxamide typically includes techniques such as NMR spectroscopy, mass spectrometry, and HPLC analysis. The compound's purity is crucial for its applications, especially in pharmaceutical contexts where stringent quality standards apply. Recent publications have described improved analytical methods for detecting and quantifying this compound in complex mixtures.

From a commercial perspective, the market for thiophene derivatives like CAS 58827-15-9 has been growing steadily. The increasing demand for specialty chemicals in pharmaceutical and materials applications has driven research into more efficient production methods. Current market trends suggest that compounds with both heterocyclic and amino functional groups will continue to be important in various high-tech industries.

Safety considerations for handling N-(2-Aminoethyl)thiophene-2-carboxamide are similar to those for many organic compounds. Standard laboratory precautions including proper ventilation and personal protective equipment are recommended. The compound's material safety data sheet provides detailed information about its handling, storage, and disposal requirements, which are essential considerations for industrial applications.

Future research directions for 58827-15-9 are likely to focus on expanding its applications in bioconjugation chemistry and targeted drug delivery systems. The compound's ability to serve as a linker between different molecular entities makes it particularly interesting for these emerging applications. Additionally, its potential in creating metal-organic frameworks (MOFs) is another area attracting scientific interest.

For researchers working with N-(2-Aminoethyl)thiophene-2-carboxamide, proper storage conditions are essential to maintain its stability. The compound should be kept in a cool, dry place, protected from light and moisture. These storage recommendations are particularly important for maintaining the quality of the material in long-term research projects or industrial applications.

In conclusion, CAS 58827-15-9 represents an important class of heterocyclic compounds with wide-ranging applications across multiple scientific disciplines. Its unique combination of structural features makes it a valuable tool for researchers in organic chemistry, medicinal chemistry, and materials science. As research continues to uncover new applications for this versatile building block, its importance in scientific and industrial contexts is likely to grow significantly in the coming years.

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